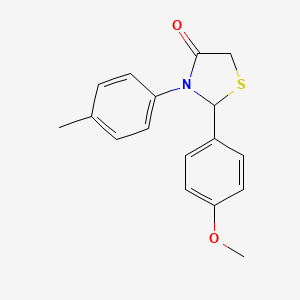![molecular formula C20H31NO5 B4922428 1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4922428.png)
1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate, commonly known as DMXB-A, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor agonists and has been found to have a unique mechanism of action, which makes it a promising candidate for the treatment of various neurological disorders.
作用机制
DMXB-A acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is highly expressed in the central nervous system. Activation of α7nAChR has been shown to improve cognitive function, memory, and attention by modulating the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Biochemical and Physiological Effects:
DMXB-A has been found to have various biochemical and physiological effects in animal models. The compound has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are essential for cognitive function. DMXB-A has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
实验室实验的优点和局限性
DMXB-A has several advantages for lab experiments, including its high potency, selectivity, and stability. However, the compound has some limitations, including its poor solubility in water and the need for specialized equipment for its synthesis and purification.
未来方向
DMXB-A has significant potential for the treatment of various neurological disorders, and several future directions can be explored to further understand its mechanism of action and therapeutic applications. These include:
1. Development of more potent and selective α7nAChR agonists that can cross the blood-brain barrier.
2. Investigation of the long-term effects of DMXB-A on cognitive function, memory, and attention in animal models.
3. Clinical trials to evaluate the safety and efficacy of DMXB-A in humans with neurological disorders.
4. Exploration of the potential of DMXB-A as a neuroprotective agent in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential of DMXB-A in the treatment of other neurological disorders such as epilepsy and multiple sclerosis.
Conclusion:
In conclusion, DMXB-A is a novel compound that has significant potential for the treatment of various neurological disorders. The compound acts as a selective α7nAChR agonist and has been found to improve cognitive function, memory, and attention in animal models. DMXB-A has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. Several future directions can be explored to further understand the mechanism of action and therapeutic potential of DMXB-A.
合成方法
DMXB-A can be synthesized using a multistep process that involves the reaction of 4-(2,4-dimethylphenoxy)butylamine with 4-methylpiperidine-4-carboxylic acid. The resulting product is then treated with oxalic acid to obtain DMXB-A oxalate salt. This synthesis method has been optimized to yield high purity and yield of DMXB-A.
科学研究应用
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been found to improve cognitive function, memory, and attention in animal models of these disorders.
属性
IUPAC Name |
1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-15-8-11-19(12-9-15)10-4-5-13-20-18-7-6-16(2)14-17(18)3;3-1(4)2(5)6/h6-7,14-15H,4-5,8-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCUTTUPGYODPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4922349.png)
![ethyl 2-{[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4922355.png)
![3-bromo-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4922362.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4922377.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B4922385.png)
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4922388.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![2,4-dichloro-N-{3-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B4922400.png)
![N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4922408.png)

![2-dibenzo[b,d]furan-3-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922427.png)
![9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole](/img/structure/B4922442.png)